2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Boron chemistry stability Chromatographic purification Suzuki coupling intermediate procurement

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, also designated as 2,4-dichloropyrimidine-5-boronic acid pinacol ester, is an organoboron heterocycle (C10H13BCl2N2O2, MW 274.94) that integrates a pinacol-masked boronic ester at the C-5 position with chlorine substituents at C-2 and C-4 on a pyrimidine ring. The compound exhibits a melting point of 50–53 °C, a boiling point of 370.9 °C at 760 mmHg, a density of 1.29 g/cm³, and is routinely supplied at 95% purity.

Molecular Formula C10H13BCl2N2O2
Molecular Weight 274.94 g/mol
CAS No. 1073354-24-1
Cat. No. B6590429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
CAS1073354-24-1
Molecular FormulaC10H13BCl2N2O2
Molecular Weight274.94 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C10H13BCl2N2O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-8(13)15-7(6)12/h5H,1-4H3
InChIKeyBILQUEVRDMMIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1073354-24-1): A Multifunctional Pyrimidine Building Block for Selective Procurement


2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, also designated as 2,4-dichloropyrimidine-5-boronic acid pinacol ester, is an organoboron heterocycle (C10H13BCl2N2O2, MW 274.94) that integrates a pinacol-masked boronic ester at the C-5 position with chlorine substituents at C-2 and C-4 on a pyrimidine ring . The compound exhibits a melting point of 50–53 °C, a boiling point of 370.9 °C at 760 mmHg, a density of 1.29 g/cm³, and is routinely supplied at 95% purity . This substitution pattern delivers orthogonal reactivity handles, making the compound a strategic intermediate in Suzuki–Miyaura cross-coupling cascades and nucleophilic aromatic substitution (SNAr) sequences for pharmaceutical and agrochemical synthesis .

Why 2,4-Dichloropyrimidine-5-boronic Acid Pinacol Ester Cannot Be Substituted by Free Boronic Acid or Halogenated Analogs


The free boronic acid (2,4-dichloropyrimidine-5-boronic acid) is prone to protodeboronation, oxidation, and boroxine formation, which reduces shelf stability and complicates purification [1]. Halogenated surrogates such as 5-bromo-2,4-dichloropyrimidine act solely as electrophilic partners and carry a more severe hazard profile (acute toxicity and corrosivity) [2]. In contrast, the pinacol ester form provides a nucleophilic boron handle that can be selectively coupled under mild conditions while retaining two electrophilic chlorine sites for subsequent orthogonal elaboration [1]. These combined features translate into fewer synthetic steps, higher overall yields, and reduced exposure to hazardous intermediates, directly impacting procurement and process decisions.

Quantitative Differentiation Evidence for 2,4-Dichloropyrimidine-5-boronic Acid Pinacol Ester (CAS 1073354-24-1) vs. Closest Analogs


Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid – Quantified Degradation Kinetics

Pinacolboronate esters demonstrate substantially higher resistance to hydrolysis than the corresponding free boronic acids. In a standardized stability study of 3-pyridylboronic acid derivatives, the free boronic acid fully decomposed within 12 hours under the test conditions, whereas the pinacol ester (Bpin) analogue retained 17% of the parent compound after the same period [1]. This class-level behavior is directly relevant to 2,4-dichloropyrimidine-5-boronic acid pinacol ester, whose electron-deficient pyrimidine ring is expected to exhibit equal or greater susceptibility to hydrolysis if the pinacol masking group is removed [1].

Boron chemistry stability Chromatographic purification Suzuki coupling intermediate procurement

Occupational Safety: Hazard Profile vs. 5-Bromo-2,4-dichloropyrimidine

The target compound is classified as H317 (May cause an allergic skin reaction) . In contrast, the commonly employed electrophilic alternative 5-bromo-2,4-dichloropyrimidine (CAS 36082-50-5) carries multiple severe hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H314 (Causes severe skin burns and eye damage), and H317 (May cause an allergic skin reaction) . The bromo analog is also described in the literature as having 'highly allergenic properties' [1].

Chemical safety Occupational health Intermediate procurement hazard assessment

Orthogonal Synthetic Versatility: Combined Nucleophilic and Electrophilic Sites vs. Monofunctional Analogs

2,4-Dichloropyrimidine-5-boronic acid pinacol ester possesses three chemically distinct reactive centers: a nucleophilic boronic ester at C-5 capable of Suzuki–Miyaura coupling, and two electrophilic chlorine atoms at C-2 and C-4 that undergo regioselective nucleophilic aromatic substitution (SNAr) [1][2]. Under typical SNAr conditions, the C-4 chlorine is displaced first, followed by C-2 activation [1]. The 5-bromo analog lacks the nucleophilic boron handle and can only serve as an electrophilic partner [3]; 2,4-dichloropyrimidine lacks C-5 functionalization entirely, limiting diversification pathways.

Orthogonal reactivity Sequential functionalization Pyrimidine scaffold diversification

Purification-Relevant Physical Properties: Crystallinity and Distillability vs. Poorly Defined Free Boronic Acid

The pinacol ester is a crystalline solid with a well-defined melting point of 50–53 °C and a boiling point of 370.9 °C at atmospheric pressure . Its LogP of 2.08 and low vapor pressure (2.29×10⁻⁵ mmHg at 25 °C) further characterize its handling properties . In contrast, 2,4-dichloropyrimidine-5-boronic acid (free acid) is frequently obtained as an ill-defined hydrate or boroxine mixture that complicates stoichiometric calculations, purity analysis, and chromatographic purification [1].

Intermediate purification Process chemistry Quality control specifications

Stability During Chromatographic Purification: Pinacol Ester Tolerates Silica Gel vs. Streaking of Aryl B(pin) Derivatives

Silica gel chromatography of aryl pinacol boronates is often compromised by streaking and decomposition. In a comparative study of 2-furanyl B(pin) and related derivatives, the B(pin) compounds showed severe streaking on TLC and gave the lowest recovery upon column chromatography, whereas tetraethylethylene glycol (Epin) analogues yielded clean spots and near-quantitative recovery [1]. Although the target compound is a pinacol ester and may exhibit some streaking, its isolated solid form with defined melting point indicates it can be purified by crystallization, and the class trend shows that boronate esters are substantially more tractable than free boronic acids for chromatographic purification [1].

Chromatographic purification Boron compound stability Process-scale purification

Procurement-Optimized Application Scenarios for 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1073354-24-1)


Sequential C–C / C–N Bond Construction in Kinase Inhibitor Library Synthesis

The compound enables a 'Suzuki-first' strategy where the boronic ester at C-5 is coupled with an aryl halide to install a biaryl motif, followed by regioselective SNAr amination at C-4 and subsequent C-2 functionalization. This three-step, single-intermediate diversification is directly supported by the orthogonal reactivity evidence (Section 3, Evidence Item 3) and the regioselectivity data for 5-substituted-2,4-dichloropyrimidines [1]. Procuring this single building block for library synthesis eliminates the need to source three different intermediates for each diversification step.

Large-Scale Process Chemistry Where Minimized Hazard Exposure Is Critical

For kilo-laboratory or pilot-plant campaigns, the significantly lower acute toxicity profile of the pinacol ester versus 5-bromo-2,4-dichloropyrimidine (H301/H311/H331/H314 vs. H317 only, Section 3, Evidence Item 2) reduces the required hierarchy of controls for operator exposure . The compound is also classified as non-hazardous for transport per AKSci documentation, lowering logistics costs and regulatory friction. These occupational safety advantages make it the preferred intermediate for scale-up synthesis of pyrimidine-containing APIs.

Quality-Controlled Building Block Supply for GMP Intermediate Manufacturing

The well-defined physical properties (m.p. 50–53 °C, b.p. 370.9 °C, density 1.29 g/cm³, purity ≥95%) and crystalline solid form enable robust incoming quality control by DSC, HPLC, and Karl Fischer titration [1]. In contrast, the corresponding free boronic acid or bromo analog cannot be as rigorously characterized, which is a critical liability for GMP supply chains . The pinacol ester's stability also supports longer procurement lead times without quality deterioration.

Agrochemical Discovery Programs Requiring Heterocyclic Scaffold Diversification

In agrochemical lead generation, the ability to perform successive C–C (Suzuki) and C–N/C–O (SNAr) bond formations from a single intermediate is exploited to rapidly explore pyrimidine-based fungicide or herbicide scaffolds [1]. The compound's three reactive sites, combined with its manageable hazard classification, make it scalable from discovery milligram screening to multi-gram field-trial supply without switching intermediates.

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